molecular formula C7H12O4 B051487 Pimelic acid CAS No. 111-16-0

Pimelic acid

Cat. No.: B051487
CAS No.: 111-16-0
M. Wt: 160.17 g/mol
InChI Key: WLJVNTCWHIRURA-UHFFFAOYSA-N
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Description

Pimelic acid (heptanedioic acid, HOOC-(CH₂)₅-COOH) is a seven-carbon dicarboxylic acid with significant roles in industrial and biochemical processes. It is a precursor in the biosynthesis of biotin (vitamin B7), which is essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Industrially, this compound serves as a monomer for polyesters and polyamides, such as nylon-7,7, and acts as a nucleating agent in β-form isotactic polypropylene crystallization . Its physical properties include a melting point of 102–106°C and moderate water solubility (~50 g/L at 20°C) . Elevated urinary excretion of this compound is observed in individuals with mitochondrial β-oxidation disorders, highlighting its metabolic relevance .

Scientific Research Applications

Polymer Chemistry

1.1 Synthesis of Polyamides

Pimelic acid is instrumental in the synthesis of polyamides, particularly Nylon 5,7. This polymer is notable for its unique properties, including potential electrical conductivity due to the odd number of carbon atoms in its structure. Research indicates that Nylon 5,7 can be copolymerized with 1,5-pentanediamine to create materials with applications in electronics and conductive polymers .

1.2 Plasticizers and Resins

The compound serves as a precursor for various plasticizer esters and resins. Its derivatives are utilized in the production of polyurethanes, alkyl resins, and elastomers. These materials are essential in manufacturing adhesives, coatings, and lubricants .

ApplicationDescription
Nylon 5,7Electrically active polymer for potential electronic uses
PlasticizersEnhances flexibility in plastics
PolyurethanesUsed in foams and coatings

Pharmaceutical Applications

2.1 Corneal Collagen Cross-Linking

Recent studies have explored the use of this compound in eye drop formulations for corneal collagen cross-linking. This technique aims to strengthen corneal tissue and improve vision in patients with keratoconus or other corneal diseases. The formulation's efficacy is under investigation, showing promise in enhancing corneal stability .

2.2 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents for medical use .

Materials Science

3.1 Crystal Formation and Optoelectronic Applications

A study investigated the reaction between this compound and 2-aminopyrimidine to form novel crystals with potential optoelectronic applications. Characterization techniques such as PXRD (Powder X-ray Diffraction) and FTIR (Fourier Transform Infrared Spectroscopy) were employed to analyze the structural properties of these crystals . The findings suggest that these materials could be used in electronic devices due to their favorable dielectric properties.

MaterialPropertiesPotential Applications
This compound CrystalsSoft material with good dielectric behaviorElectronics and photonics

Environmental Science

This compound is also recognized as a metabolite in various organisms, including Escherichia coli and Daphnia magna. Its role as a biomarker in ecological studies highlights its significance in environmental monitoring and assessment of biological impacts from pollutants .

Comparison with Similar Compounds

Comparison with Similar Dicarboxylic Acids

Physical and Chemical Properties

Pimelic acid belongs to the aliphatic dicarboxylic acid series, which includes:

Compound IUPAC Name Formula Melting Point (°C) Solubility (g/L, 20°C) Key References
Glutaric acid Pentanedioic acid HOOC-(CH₂)₃-COOH 97–99 639
Adipic acid Hexanedioic acid HOOC-(CH₂)₄-COOH 152 15
This compound Heptanedioic acid HOOC-(CH₂)₅-COOH 102–106 ~50
Suberic acid Octanedioic acid HOOC-(CH₂)₆-COOH 140–144 5.3
Azelaic acid Nonanedioic acid HOOC-(CH₂)₇-COOH 106–107 2.4

Key Observations :

  • Melting Points : this compound’s melting point (102–106°C) is intermediate between shorter-chain acids (e.g., glutaric acid) and longer-chain acids (e.g., suberic acid). This trend reflects the balance between molecular symmetry and van der Waals interactions .
  • Solubility : this compound exhibits higher solubility than adipic acid (~50 g/L vs. 15 g/L) due to its optimal chain length for hydrogen bonding with water .

Biochemical Roles and Metabolic Pathways

  • Biotin Synthesis: this compound is the first precursor in biotin biosynthesis in Bacillus subtilis, generated via modified fatty acid synthesis or degradation of longer-chain acids . ΔAopex7 fungal strains require exogenous this compound for growth, underscoring its role in peroxisomal metabolism .

Research Findings and Innovations

Crystallography and Material Science

  • Functionalizing GO with this compound increases polypropylene’s β-phase crystallinity by 30%, enhancing mechanical toughness .

Metabolic Engineering

  • Pseudomonas species degrade azelaic acid to this compound, linking fatty acid metabolism to biotin production .

Biological Activity

Pimelic acid, a seven-carbon dicarboxylic acid, plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of biotin in bacteria. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in microbial synthesis, and potential therapeutic implications.

1. Biosynthesis of Biotin

This compound is recognized as a crucial precursor in the biotin biosynthesis pathway, particularly in Bacillus subtilis. Research indicates that this compound is synthesized through the fatty acid synthesis pathway and subsequently converted into biotin. The importance of this compound in this context is highlighted by several studies:

  • Synthesis Pathway : In B. subtilis, the genes responsible for the synthesis of the pimelate moiety (the seven-carbon dicarboxylic acid) include bioI and bioW. Deletion studies have shown that while deletion of bioW results in biotin auxotrophy, deletion of bioI does not affect biotin synthesis, indicating redundancy in the genetic pathways involved .
  • Experimental Findings : A study demonstrated that the addition of this compound could restore biotin production in cerulenin-treated B. subtilis cells, confirming its role as an essential intermediate in biotin synthesis .

Table 1: Key Findings on this compound and Biotin Synthesis

Study ReferenceKey Findings
This compound is synthesized via fatty acid pathways and is essential for biotin production.
Deletion of bioW leads to biotin auxotrophy; supplementation with this compound restores biotin synthesis.
Enhanced production of this compound through recombinant B. subtilis strains significantly increases biotin yield.

2. Microbial Production and Applications

The production of this compound through microbial fermentation has gained attention due to its applications in biotechnology and industry:

  • Recombinant Strains : Research has shown that genetically modified strains of Bacillus subtilis can significantly enhance the production of this compound. For instance, a study reported that strains with multiple copies of biosynthetic genes produced approximately four times more this compound compared to wild-type strains .
  • Induction Mechanisms : The use of maltose as an inducer has been shown to further enhance this compound production, achieving yields up to 2360.73 µg/ml under optimal conditions .

3. Therapeutic Implications

This compound's biological activity extends beyond microbial metabolism; it has potential therapeutic applications:

  • Antimicrobial Properties : Some studies suggest that compounds derived from this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents .
  • Chemical Peels : Research into chemical peels incorporating acids similar to this compound indicates potential benefits for skin treatments, particularly in managing conditions like melasma .

4. Case Studies and Research Findings

Several case studies illustrate the diverse roles and applications of this compound:

  • Biochemical Studies : A study involving 13C-NMR analysis provided insights into the metabolic pathways leading to the synthesis of this compound in Bacillus subtilis, affirming its role as a precursor for biotin synthesis .
  • Industrial Applications : The development of processes for efficient microbial production of this compound has implications for its use as a building block in various chemical syntheses, including pharmaceuticals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing pimelic acid, and how can purity be ensured?

this compound (heptanedioic acid, C₇H₁₂O₄) is typically synthesized via oxidation of cycloheptane derivatives or through hydrolysis of nitriles. A common method involves the ozonolysis of cyclopentene derivatives followed by oxidative workup. Purity is ensured via recrystallization from ethanol/water mixtures and validated using melting point analysis (105–107°C) and HPLC with UV detection (λ = 210 nm). Elemental analysis (C: 49.99%, H: 6.71%) and FT-IR (characteristic peaks at 1700 cm⁻¹ for carboxylic acid dimers) are critical for confirming identity .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

  • NMR : ¹H NMR (D₂O, δ ppm): 1.35–1.55 (m, 4H, CH₂), 1.65–1.85 (m, 2H, CH₂), 2.25–2.45 (t, 4H, CH₂COOH).
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement confirms planar carboxyl groups and intermolecular hydrogen bonding (O···O distance: 2.68 Å).
  • Mass spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 173.08 .

Advanced Research Questions

Q. What experimental approaches are used to study this compound's role in atmospheric aerosol formation?

this compound’s hygroscopicity and critical supersaturation (sc) are measured using a cloud condensation nuclei (CCN) chamber. Dry particle diameters (50–150 nm) are generated via atomization, and sc is derived from Köhler theory (surface tension = 72 mN/m, van’t Hoff factor = 1). Results show sc = 0.15% for this compound, comparable to 4-oxothis compound (sc = 0.14%), indicating minor structural modifications (e.g., oxo-groups) minimally alter aerosol activation .

Table 1 : Critical supersaturation (sc) of dicarboxylic acids

Compoundsc (%)κ (hygroscopicity parameter)
This compound0.150.15 ± 0.04
4-Oxothis compound0.140.14 ± 0.02
Glutaric acid0.200.21 ± 0.05

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in vapor pressure (e.g., solid-state vs. subcooled liquid) arise from experimental setups. Differential scanning calorimetry (DSC) and Knudsen effusion mass spectrometry are recommended for direct measurement. For example, this compound’s vapor pressure at 298 K is 1.2 × 10⁻⁶ Pa, with odd-carbon dicarboxylic acids exhibiting higher volatility due to less stable crystal packing .

Q. What methodologies are effective for studying this compound's interactions in enzymatic systems?

  • Hypothesis testing : Evaluate pH-dependent inhibition of enzymes (e.g., citrate synthase) by this compound.
  • Experimental design :

Prepare enzyme in buffer (pH 4–8) with 0–10 mM this compound.

Measure activity via UV-Vis (NADH depletion at 340 nm).

Data analysis: Fit to Michaelis-Menten model with competitive inhibition (Ki calculation).

  • Contradiction handling : Conflicting results may arise from buffer ionic strength; use Tris-HCl (50 mM) to stabilize enzyme activity .

Q. Methodological Guidance

Q. How should crystallographic data for this compound derivatives be processed and refined?

Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) . Key steps:

  • Data collection : 100 K, 0.7 Å resolution.
  • Refinement : Anisotropic displacement parameters, hydrogen bonding constraints.
  • Validation : R-factor < 5%, CCDC deposition (e.g., CCDC 1234567) .

Q. What frameworks guide hypothesis formulation for this compound’s biochemical roles?

Apply FINER criteria:

  • Feasible : Access to HPLC for metabolite analysis.
  • Novel : Investigate this compound as a potential siderophore precursor.
  • Ethical : Use lab-grade reagents, avoid in vivo testing without approval.
  • Relevant : Link to biotin biosynthesis pathways .

Q. Data Reproducibility and Reporting

Q. How should experimental protocols for this compound studies be documented to ensure reproducibility?

Follow Beilstein Journal guidelines:

  • Synthesis : Report yields, solvent ratios, and purification steps.
  • Characterization : Include NMR integration values and crystallographic CIF files.
  • Safety : Note corrosivity (pH < 2) and PPE requirements .

Properties

IUPAC Name

heptanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)
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InChI Key

WLJVNTCWHIRURA-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CCC(=O)O
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID5021598
Record name Heptanedioic acid
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Molecular Weight

160.17 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
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Boiling Point

342.00 °C. @ 760.00 mm Hg
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Solubility

50.0 mg/mL
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CAS No.

111-16-0
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Melting Point

103 - 106 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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